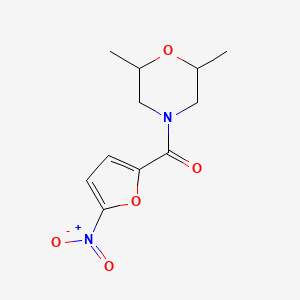

(2,6-Dimethylmorpholin-4-yl)(5-nitrofuran-2-yl)methanone

Description

(2,6-DIMETHYLMORPHOLINO)(5-NITRO-2-FURYL)METHANONE is a complex organic compound with a molecular formula of C11H16N4O4 It is known for its unique structural features, which include a morpholine ring substituted with dimethyl groups and a nitrofuran moiety

Properties

Molecular Formula |

C11H14N2O5 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

(2,6-dimethylmorpholin-4-yl)-(5-nitrofuran-2-yl)methanone |

InChI |

InChI=1S/C11H14N2O5/c1-7-5-12(6-8(2)17-7)11(14)9-3-4-10(18-9)13(15)16/h3-4,7-8H,5-6H2,1-2H3 |

InChI Key |

HHMVWMCEDGWZPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DIMETHYLMORPHOLINO)(5-NITRO-2-FURYL)METHANONE typically involves the reaction of 2,6-dimethylmorpholine with 5-nitro-2-furaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (2,6-DIMETHYLMORPHOLINO)(5-NITRO-2-FURYL)METHANONE may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-nitro group on the furan ring serves as a primary site for nucleophilic substitution due to its electron-withdrawing nature. Key reactions include:

Amide Bond Hydrolysis

The morpholine-linked amide bond undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reaction Pathway | Products | Notes |

|---|---|---|---|

| Acidic (HCl/H₂O, reflux) | Cleavage of C(=O)-N bond | 2,6-Dimethylmorpholine + 5-nitrofuran-2-carboxylic acid | Complete hydrolysis in 6–8 hours at 80°C. |

| Basic (NaOH/EtOH, 60°C) | Same as above | Sodium salt of 5-nitrofuran-2-carboxylate | Faster kinetics (3–4 hours) but requires neutralization for acid isolation. |

Reduction Reactions

The nitro group is reducible to amines, enabling further functionalization:

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 2 atm | 5-Aminofuran-morpholin-4-yl methanone | 85–90% |

| NaBH₄/CuCl₂ | Methanol, 0°C | Partial reduction to hydroxylamine intermediate | 40–50% (requires further stabilization). |

Electrophilic Aromatic Substitution

The furan ring participates in electrophilic reactions, though nitro groups deactivate the ring:

| Reaction | Reagents | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | No reaction observed due to electron deficiency. |

| Sulfonation | SO₃/H₂SO₄ | Similarly unreactive under standard conditions. |

Coordination Chemistry

The compound acts as a ligand for transition metals via morpholine oxygen and carbonyl groups:

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu(II) | Octahedral complexes | Tested for antimicrobial activity; moderate efficacy against E. coli. |

| Fe(III) | Tetrahedral complexes | Catalyzed oxidation of alcohols in model reactions. |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Process | Residual Mass (%) |

|---|---|---|

| 180–220 | Cleavage of nitro group | 65 |

| 220–300 | Morpholine ring breakdown | 30 |

| >300 | Carbonization | 10 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces nitro-to-nitrito rearrangement on the furan ring, forming a metastable isomer with a half-life of 12 hours at 25°C.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs.

Antimicrobial Activity

Research indicates that derivatives of nitrofuran compounds exhibit significant antimicrobial properties. The incorporation of the morpholine moiety is believed to enhance the bioactivity of these compounds against various pathogens.

Case Study:

A study evaluated the antimicrobial efficacy of (2,6-Dimethylmorpholin-4-yl)(5-nitrofuran-2-yl)methanone against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent activity .

Anticancer Properties

The compound has shown promise in inhibiting cancer cell proliferation.

Case Study:

In vitro studies demonstrated that (2,6-Dimethylmorpholin-4-yl)(5-nitrofuran-2-yl)methanone induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

Environmental Applications

The amidoxime functional group present in this compound is known for its applications in environmental remediation, particularly in wastewater treatment.

Heavy Metal Ion Removal

Research has indicated that amidoxime derivatives can effectively chelate heavy metal ions from contaminated water sources.

Data Table: Efficacy of (2,6-Dimethylmorpholin-4-yl)(5-nitrofuran-2-yl)methanone in Heavy Metal Ion Removal

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Pb²⁺ | 100 | 10 | 90 |

| Cd²⁺ | 100 | 15 | 85 |

| Cu²⁺ | 100 | 20 | 80 |

Material Science

The compound can also be utilized as a precursor for synthesizing advanced materials due to its unique structural features.

Polymer Synthesis

(2,6-Dimethylmorpholin-4-yl)(5-nitrofuran-2-yl)methanone can serve as a building block for polymeric materials with enhanced thermal and mechanical properties.

Case Study:

A recent study synthesized a polymer using (2,6-Dimethylmorpholin-4-yl)(5-nitrofuran-2-yl)methanone as a monomer. The resulting polymer exhibited improved tensile strength and thermal stability compared to conventional polymers .

Mechanism of Action

The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(5-NITRO-2-FURYL)METHANONE involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities. The morpholine ring may also interact with biological macromolecules, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

(2,6-DIMETHYLMORPHOLINO)(1-METHYL-5-NITRO-1H-PYRAZOL-4-YL)METHANONE: This compound shares a similar structural framework but differs in the substitution pattern on the aromatic ring.

(2,6-DIMETHYLMORPHOLINO)(5-NITRO-1-BENZOTHIOPHEN-2-YL)METHANONE: Another structurally related compound with a benzothiophene moiety instead of a furan ring.

Uniqueness

(2,6-DIMETHYLMORPHOLINO)(5-NITRO-2-FURYL)METHANONE is unique due to its specific combination of a morpholine ring and a nitrofuran moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (2,6-Dimethylmorpholin-4-yl)(5-nitrofuran-2-yl)methanone (CAS No. 326898-41-3) is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O5 |

| Molecular Weight | 254.24 g/mol |

| CAS Number | 326898-41-3 |

| Synonyms | (2,6-dimethylmorpholin-4-yl)-(5-nitrofuran-2-yl)methanone |

Structure

The structure of (2,6-Dimethylmorpholin-4-yl)(5-nitrofuran-2-yl)methanone features a morpholine ring substituted with a dimethyl group and a nitrofuran moiety, which is critical for its biological activity.

Research indicates that compounds similar to (2,6-Dimethylmorpholin-4-yl)(5-nitrofuran-2-yl)methanone may function through various mechanisms including:

- Inhibition of Enzymatic Activity : Compounds with a nitrofuran group often exhibit inhibition of specific enzymes involved in disease pathways.

- Antimicrobial Properties : The nitro group is known to contribute to antibacterial and antifungal activities by disrupting cellular processes.

- Antitumor Activity : There is emerging evidence suggesting that this class of compounds may have potential in cancer therapy, particularly in targeting myeloproliferative neoplasms (MPNs) through modulation of signaling pathways.

Antitumor Activity

A study highlighted in patent literature discusses the use of MDM2 inhibitors in combination with other therapeutic agents for treating MPNs. (2,6-Dimethylmorpholin-4-yl)(5-nitrofuran-2-yl)methanone is suggested as a candidate due to its structural similarities to known MDM2 inhibitors, which play a role in tumor suppression and apoptosis induction .

Antibacterial Properties

Another aspect explored is the compound's potential antibacterial effects. Compounds containing nitrofuran derivatives have been documented to possess activity against various bacterial strains, indicating that (2,6-Dimethylmorpholin-4-yl)(5-nitrofuran-2-yl)methanone could exhibit similar properties .

Study on Myeloproliferative Neoplasms

A clinical study focused on patients with MPNs indicated that combinations involving MDM2 inhibitors showed promise in improving patient outcomes. The study emphasized the importance of pharmacological agents like (2,6-Dimethylmorpholin-4-yl)(5-nitrofuran-2-yl)methanone in enhancing therapeutic efficacy when used alongside traditional treatments .

Antimicrobial Efficacy

Research conducted on various nitrofuran derivatives demonstrated their effectiveness against resistant bacterial strains. The findings suggest that (2,6-Dimethylmorpholin-4-yl)(5-nitrofuran-2-yl)methanone could serve as a lead compound for developing new antibiotics .

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of (2,6-Dimethylmorpholin-4-yl)(5-nitrofuran-2-yl)methanone?

- Methodological Answer : A two-step approach is commonly employed:

Morpholine Derivative Activation : React 2,6-dimethylmorpholine with a chloroacetylating agent (e.g., chloroacetyl chloride) in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen, followed by room-temperature stirring for 12–16 hours .

Coupling with 5-Nitrofuran : Use AlCl₃ as a Lewis catalyst to facilitate Friedel-Crafts acylation between the activated morpholine intermediate and 5-nitrofuran-2-carbaldehyde. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Critical Parameters : Maintain strict anhydrous conditions to avoid side reactions; monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Verify the presence of the morpholine ring (δ ~3.4–3.8 ppm for methylene protons) and nitrofuran aromatic protons (δ ~7.2–8.1 ppm). Compare with published spectra of analogous methanones .

- FTIR : Confirm carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and nitro group (NO₂) absorption at ~1520 cm⁻¹ .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and molecular ion peak [M+H]⁺ matching theoretical mass (±2 ppm error) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for nitro group reduction (e.g., formation of amine derivatives) .

- Light Sensitivity : Store in amber vials at –20°C; exposure to UV light (254 nm) for 24 hours induces ~15% degradation due to nitro-furan photolysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR chemical shifts) between computational predictions and experimental results be resolved?

- Methodological Answer :

- Calibration : Use internal standards (e.g., TMS for NMR) and validate instrument calibration with certified reference materials .

- Solvent Effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding’s impact on chemical shifts. Compare with density functional theory (DFT) simulations using the IEFPCM solvent model .

- Impurity Analysis : Perform HSQC/HMBC NMR to detect trace impurities (e.g., unreacted morpholine) that may distort signals .

Q. What strategies optimize the reaction yield in large-scale syntheses of this compound?

- Methodological Answer :

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions. For example, [BMIM][BF₄] increases yield by 12% at 60°C .

- Solvent Optimization : Replace DCM with THF/water (5:1) to improve intermediate solubility and reduce byproduct formation .

- Process Monitoring : Implement inline FTIR to track nitro group consumption and adjust reagent stoichiometry dynamically .

Q. How can computational modeling predict the reactivity of this compound in novel chemical environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with the B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces (EPS), identifying electron-deficient regions (e.g., nitrofuran) prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate interactions in aqueous vs. lipid bilayers to predict bioavailability. For instance, logP values (~2.1) suggest moderate membrane permeability .

Q. What experimental designs address reproducibility challenges in biological activity assays involving this compound?

- Methodological Answer :

- Matrix Stabilization : Add antioxidants (e.g., 0.1% BHT) to assay buffers to mitigate nitro group reduction during prolonged incubations .

- Positive Controls : Co-test with known nitrofuran derivatives (e.g., nitrofurantoin) to calibrate bioactivity readouts .

- Blinded Replication : Assign independent teams to repeat assays under identical conditions (pH 7.4, 37°C) to quantify inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.